6-(5-amino-1,3,4-thiadiazol-2-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-(5-amino-1,3,4-thiadiazol-2-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that contains both a thiadiazole and a pyrimidine ring
Preparation Methods
The synthesis of 6-(5-amino-1,3,4-thiadiazol-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with a suitable pyrimidine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
6-(5-amino-1,3,4-thiadiazol-2-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the thiadiazole ring can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown promise in biological studies, particularly in the development of new drugs.
Medicine: Research has indicated potential anticancer activity, making it a candidate for further investigation in cancer therapy.
Industry: Its unique chemical properties make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 6-(5-amino-1,3,4-thiadiazol-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In the context of its anticancer activity, it is believed to interfere with cellular processes that are critical for tumor growth and survival. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
6-(5-amino-1,3,4-thiadiazol-2-yl)pyrimidine-2,4(1H,3H)-dione can be compared to other compounds containing the thiadiazole or pyrimidine rings. Similar compounds include:
5-amino-1,3,4-thiadiazole-2-thiol: This compound shares the thiadiazole ring and has been studied for its coordination properties with metals.
Pyrimidine derivatives: Various pyrimidine derivatives are known for their biological activities, including antiviral and anticancer properties.
The uniqueness of this compound lies in its combined structure, which may confer distinct chemical and biological properties not observed in its individual components .
Properties
Molecular Formula |
C6H5N5O2S |
---|---|
Molecular Weight |
211.20 g/mol |
IUPAC Name |
6-(5-amino-1,3,4-thiadiazol-2-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H5N5O2S/c7-5-11-10-4(14-5)2-1-3(12)9-6(13)8-2/h1H,(H2,7,11)(H2,8,9,12,13) |
InChI Key |
UZTQZBFIWHBBBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C2=NN=C(S2)N |
Origin of Product |
United States |
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